3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS 1190318-87-6) is a halogenated heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine (7-azaindole) scaffold family. It is primarily employed as a versatile synthetic building block in medicinal chemistry, where its dual bromine substituents at the 3- and 4-positions enable sequential or regioselective cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex molecular architectures for drug discovery.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1190318-87-6
Cat. No. B3219499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
CAS1190318-87-6
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)Br)Br
InChIInChI=1S/C7H4Br2N2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
InChIKeyBBLSAAXWGLXUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS 1190318-87-6): A Critical Synthetic Intermediate for Pyrrolopyridine-Based Drug Discovery


3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS 1190318-87-6) is a halogenated heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine (7-azaindole) scaffold family [1]. It is primarily employed as a versatile synthetic building block in medicinal chemistry, where its dual bromine substituents at the 3- and 4-positions enable sequential or regioselective cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex molecular architectures for drug discovery [1].

3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (1190318-87-6) is Not a Generic Pyrrolopyridine


Pyrrolopyridine analogs are not interchangeable due to profound differences in their regioisomeric core structures. For example, the [3,2-c] isomer has been shown to be a more potent thrombin inhibitor than the [2,3-c] isomer due to the position of the ring nitrogen and its ability to interact with the target protein's C-terminus [1]. Within the [2,3-c] subclass, the specific bromination pattern dictates synthetic utility and the potential for accessing structurally diverse analogs. The 3,4-dibromo substitution pattern is distinct from its mono-bromo counterparts (e.g., 4-bromo-1H-pyrrolo[2,3-c]pyridine) as it provides two orthogonal reactive handles, enabling sequential and regioselective diversification that is critical for structure-activity relationship (SAR) exploration .

Evidence-Based Comparison: How 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (1190318-87-6) Differentiates from Its Closest Analogs


Synthetic Utility: 3,4-Dibromo- vs. 4-Bromo-1H-pyrrolo[2,3-c]pyridine

The presence of two bromine atoms in 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine provides a distinct synthetic advantage over its mono-brominated analog, 4-bromo-1H-pyrrolo[2,3-c]pyridine [1]. While both serve as substrates for cross-coupling reactions, the dibromo derivative possesses two reactive sites, allowing for sequential functionalization. This enables the rapid generation of structurally diverse libraries for structure-activity relationship (SAR) studies, which is a capability not offered by the mono-bromo analog .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Regioisomeric Scaffold Advantage: [2,3-c] vs. [3,2-c] Pyrrolopyridine

The pyrrolo[2,3-c]pyridine scaffold, of which 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine is a derivative, represents a specific regioisomer with distinct biological properties. Literature indicates that pyrrolo[3,2-c]pyridines are more active thrombin inhibitors than their [2,3-c] counterparts [1]. Therefore, selecting the correct regioisomeric starting material is a critical decision point in drug discovery. The [2,3-c] scaffold may offer advantages in other target classes, such as proton pump inhibition or kinase modulation, as evidenced by its presence in numerous patent filings [2][3].

Medicinal Chemistry Thrombin Inhibition Scaffold Selection

Thermodynamic Stability and Physicochemical Properties

The physical properties of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, such as its predicted boiling point (394.4±37.0 °C) and density (2.2±0.1 g/cm³), are critical for process development and safe handling . While these are predicted values, they provide a baseline for comparison with other building blocks. The compound's relatively high molecular weight (275.93 g/mol) is a direct consequence of the two bromine atoms, which contributes to its lipophilicity and may influence its behavior in purification and downstream reactions .

Process Chemistry Stability Handling

Procurement Consideration: Purity Standards and Supply Chain

For procurement, the availability of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine with defined purity standards is a key differentiator. Suppliers such as MolCore offer the compound at ≥98% purity , while others like Suzhou Shiya Bio-pharm list it at 95% purity . This variance in available purity is a critical procurement parameter, as higher purity may be required for specific applications like advanced intermediate synthesis without further purification. The compound's CAS registry number (1190318-87-6) and MDL number (MFCD12963342) ensure unambiguous identification across supply chains .

Procurement Quality Control Supply Chain

Key Application Scenarios for 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (1190318-87-6)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates

The 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery, with numerous patents and publications detailing its use as a core for ATP-competitive inhibitors [1]. Its dual halogen handles allow for rapid analog synthesis, enabling the exploration of SAR at two distinct vectors on the molecule. This is essential for optimizing potency and selectivity against specific kinases .

Chemical Biology: Development of Bifunctional Probes

The sequential reactivity of the 3- and 4-bromo substituents can be exploited to create bifunctional molecules. For instance, one position can be functionalized with a warhead for a protein target, while the second can be used to attach a linker for affinity pull-down or a fluorescent reporter. This approach is fundamental to chemical biology for target identification and validation studies [1].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The robust and predictable nature of the bromo-substituents makes 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine a reliable building block for process scale-up. Its high molecular weight and crystalline nature often facilitate purification by recrystallization. The defined CAS and MDL numbers ensure traceability and consistency in large-scale procurement for preclinical and clinical supply chains .

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